molecular formula C27H28N6O5S B3325381 Belumosudil mesylate CAS No. 2109704-99-4

Belumosudil mesylate

Numéro de catalogue B3325381
Numéro CAS: 2109704-99-4
Poids moléculaire: 548.6 g/mol
Clé InChI: BGNMZPDNJWWQCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Belumosudil, also known as KD025, is a medication used for the treatment of chronic graft versus host disease (cGvHD). It belongs to the class of drugs known as serine/threonine kinase inhibitors . Specifically, it is an inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2; ROCK-II) . It binds to and inhibits the serine/threonine kinase activity of ROCK2 . This inhibits ROCK2-mediated signaling pathways which play major roles in pro- and anti-inflammatory immune cell responses .


Synthesis Analysis

The synthesis of Belumosudil involves base-assisted cyclization resulting in the formation of the quinazolinone. This is then converted to the 4-chloroquinazoline using thionyl chloride. The final reaction is a direct SNAr reaction using 5-amino indazole that completes the synthesis of Belumosudil .


Molecular Structure Analysis

Belumosudil has a molecular formula of C26H24N6O2 . It is a small molecule and its structure includes a quinazolinone ring, which is crucial for its activity.


Chemical Reactions Analysis

Belumosudil is an orally bioavailable inhibitor of ROCK-II that is greater than 200-fold selective over ROCK-I . It has anti-fibrotic properties .


Physical And Chemical Properties Analysis

Belumosudil mesylate has a chemical formula of C27H28N6O5S and a molecular weight of 548.61 . It is soluble in DMSO .

Applications De Recherche Scientifique

1. Treatment of Chronic Graft-Versus-Host Disease (cGVHD)

Belumosudil mesylate is primarily recognized for its effectiveness in treating cGVHD. It acts as a selective Rho-associated coiled-coil-containing protein kinase 2 (ROCK2) inhibitor, providing a novel approach to managing cGVHD by regulating Th17/regulatory T cells balance and controlling profibrotic pathways (Blair, 2021); (Jagasia et al., 2021). Clinical studies have shown that belumosudil effectively improves response rates in patients with cGVHD, including those who have failed multiple prior lines of systemic therapy (Cutler et al., 2020).

2. Pharmacokinetic Interactions

Research indicates that the metabolism of belumosudil is primarily dependent on cytochrome P450 (CYP) 3A4 activity. Studies have assessed the effects of various drugs on the pharmacokinetics of belumosudil, suggesting considerations for co-administration with other medications (Schueller et al., 2022).

3. Cardiovascular Applications

Belumosudil mesylate has been studied for its potential effects on cardiac fibrosis. It is thought to alleviate cardiac fibrosis by inhibiting cardiac fibroblasts activation, which is a key event in pathological hypertrophic remodeling. This indicates a potential application of belumosudil in treating cardiac hypertrophy and fibrosis induced by myocardial pressure overload (Liu et al., 2022).

4. Bioavailability and Metabolic Profiling

Studies have been conducted to evaluate the absolute bioavailability, mass balance, and metabolic profiling of belumosudil in healthy subjects. These studies provide insights into the drug’s pharmacokinetics, distribution, and elimination, crucial for optimizing its clinical use. It was found that the majority of total radioactivity was recovered in feces, indicating minimal renal elimination, and several metabolites were identified in plasma and feces (Schueller et al., 2022).

5. Safety and Tolerability

Clinical trials have also focused on the safety and tolerability of belumosudil. For instance, a study assessed the drug's effect on QT/QTc intervals in healthy subjects, finding no clinically relevant effect on heart rate or cardiac conduction, which suggests a favorable safety profile (Schueller et al., 2022).

6. Economic Impact

Budget impact analysis has been conducted to evaluate the economic implications of using belumosudil for cGVHD treatment. This analysis helps understand the potential cost savings and healthcare resource utilization associated with the drug, which is vital for healthcare planning and policy-making (Bachier et al., 2021).

Safety And Hazards

Belumosudil may cause serious side effects. Some of the common side effects include infection, tiredness or weakness, nausea, diarrhea, shortness of breath, cough, swelling, bleeding, stomach (abdominal) pain, muscle or bone pain, headache, and high blood pressure . It is advised to avoid inhalation and contact with skin, eyes, and clothing .

Orientations Futures

Belumosudil was first approved by the FDA in July 2021, under the brand name Rezurock, for the treatment of chronic GVHD in patients who have tried and failed at least two prior lines of systemic therapy . In July 2022, Belumosudil was approved by Health Canada under the brand name RHOLISTIQ to treat the same condition in adult and pediatric patients 12 years or older . It is under regulatory review in Australia, Canada, the UK, and Switzerland for cGVHD .

Propriétés

IUPAC Name

2-[3-[5-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O2.CH4O3S/c1-16(2)29-25(33)15-34-20-6-3-5-17(12-20)26-27-14-21-23(7-4-8-24(21)31-26)30-19-9-10-22-18(11-19)13-28-32-22;1-5(2,3)4/h3-14,16,30H,15H2,1-2H3,(H,28,32)(H,29,33);1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNMZPDNJWWQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC=C3C(=N2)C=CC=C3NC4=CC5=C(C=C4)NN=C5.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Belumosudil Mesylate

CAS RN

2109704-99-4
Record name Belumosudil mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2109704994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Belumosudil mesylate
Reactant of Route 2
Reactant of Route 2
Belumosudil mesylate
Reactant of Route 3
Reactant of Route 3
Belumosudil mesylate
Reactant of Route 4
Reactant of Route 4
Belumosudil mesylate
Reactant of Route 5
Belumosudil mesylate
Reactant of Route 6
Reactant of Route 6
Belumosudil mesylate

Citations

For This Compound
13
Citations
F Ali, A Ilyas - Current research in translational medicine, 2022 - Elsevier
Belumosudil (BLM) is a ROCK inhibitor that has been firstly developed by Surface Logix, later acquired by Kadmon Pharmaceuticals for the treatment of chronic graft-versus-host …
Number of citations: 12 www.sciencedirect.com
B Mesylate - AM J HEALTH-SYST PHARM, 2021 - academic.oup.com
… mechanism of action, belumosudil mesylate can cause fetal harm when administered to pregnant women. There are no available human data on belumosudil mesylate use in pregnant …
Number of citations: 2 academic.oup.com
HA Blair - Drugs, 2021 - Springer
Belumosudil (REZUROCK ™ ) is a Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitor that has been developed by Kadmon Pharmaceuticals for the treatment of …
Number of citations: 26 link.springer.com
ST Rajan, S Eswaraiah, SR Reddy, KNK Reddy… - 2023 - tdcommons.org
… provides novel crystalline form of Belumosudil mesylate of formula-1a, … form-N3 of Belumosudil mesylate characterized by its … of crystalline form-N3 of Belumosudil mesylate, comprising: …
Number of citations: 0 www.tdcommons.org
A Arg, G Lys, L Leu, A Thr, V Arg - Drugs of Today, 2021 - access.portico.org
Indication: Treatment of Alzheimer’s disease. Treatment with aducanumab should be initiated in patients with mild cognitive impairment or mild dementia stage of disease, the …
Number of citations: 2 access.portico.org
B Taylor, J Cohen, J Tejeda, TP Wang - Drugs of Today (Barcelona …, 2022 - europepmc.org
… Belumosudil mesylate is a selective oral ROCK2 inhibitor that has demonstrated safety and efficacy for cGvHD. It has been approved by the US Food and Drug Administration (FDA) for …
Number of citations: 1 europepmc.org
ST Rajan, S Eswaraiah, SR Reddy, KNK Reddy… - 2023 - tdcommons.org
… invention provides a novel crystalline form of Belumosudil mesylate of formula-1a, herein … invention provides a process for the preparation of crystalline form of Belumosudil mesylate. …
Number of citations: 0 www.tdcommons.org
ST Rajan, S Eswaraiah, VT Mathad, SV Narasayya… - 2023 - tdcommons.org
… present invention provides the use of crystalline polymorphs of Belumosudil hydrochloride and Belumosudil sulfate of the present invention in the preparation of Belumosudil mesylate …
Number of citations: 0 www.tdcommons.org
O Schueller, J McDermott, P Evans… - Clinical …, 2022 - Wiley Online Library
… Early clinical trials with belumosudil employed a capsule formulation consisting of the active pharmaceutical ingredient belumosudil mesylate, encapsulated without excipients in …
Number of citations: 4 accp1.onlinelibrary.wiley.com
A Salhotra, K Sandhu, J O'Hearn, H Ali… - Expert Review of …, 2023 - Taylor & Francis
… Belumosudil mesylate is a Rho kinase inhibitor (C 27 H 28 N 6 O 5 S, 548.62 g/mol). The chemical name for belumosudil mesylate is 2-{3-[4-(1 H-indazol-5-ylamino)-2-quinazolinyl]…
Number of citations: 3 www.tandfonline.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.